(E)-ethyl 3-(4-methyl-2-nitrophenyl)acrylate
Description
Properties
IUPAC Name |
ethyl (E)-3-(4-methyl-2-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-3-17-12(14)7-6-10-5-4-9(2)8-11(10)13(15)16/h4-8H,3H2,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQHRYBNMBKEQN-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 4-methyl-2-nitrobenzaldehyde (1.0 equiv) is combined with ethyl 2-(triphenylphosphoranylidene)acetate (1.2 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. The mixture is stirred at 25°C for 12–24 hours, yielding the (E)-isomer as the major product (80–85% yield). Stereoselectivity is enhanced by:
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Solvent polarity : Non-polar solvents like DCM favor the (E)-configuration by stabilizing the oxaphosphorane intermediate.
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Temperature : Lower temperatures (0–25°C) reduce side reactions such as Z/E isomerization.
Workup and Purification
Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1). Analytical data from the RSC study confirms the structure:
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¹H NMR (600 MHz, CDCl₃) : δ 8.25 (d, J = 8.4 Hz, 2H), 7.69 (s, 1H), 7.54 (d, J = 15.6 Hz, 1H), 6.45 (d, J = 15.6 Hz, 1H), 4.25 (q, J = 7.2 Hz, 2H), 2.65 (s, 3H), 1.33 (t, J = 7.2 Hz, 3H).
Knoevenagel Condensation: Acid-Catalyzed Dehydration
Knoevenagel condensation offers an alternative route, particularly for large-scale synthesis. This method employs 4-methyl-2-nitrophenylacetic acid and ethyl orthoacetate in the presence of a Brønsted acid catalyst.
Catalytic Systems and Yields
A patent by EP0165529A1 describes using polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) as catalysts. Key parameters include:
Under optimized conditions (150°C, PTSA catalyst), yields reach 68–73%. The reaction proceeds via formation of a mixed anhydride intermediate, followed by β-elimination to generate the α,β-unsaturated ester.
Limitations and Side Reactions
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Polymerization : Elevated temperatures (>160°C) or prolonged reaction times induce radical polymerization of the acrylate.
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Isomerization : Competing formation of the (Z)-isomer (5–15%) necessitates chromatographic separation.
Transition Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling has emerged as a modular strategy, particularly for derivatives with sensitive functional groups.
Heck Coupling Protocol
A modified Heck reaction between 4-methyl-2-nitroiodobenzene and ethyl acrylate employs:
This method achieves 65–70% yield but requires stringent exclusion of oxygen to prevent catalyst deactivation.
Suzuki-Miyaura Coupling
For halogenated precursors, Suzuki coupling with ethyl 3-boronoacrylate offers regioselectivity. A typical procedure uses:
Yields are moderate (50–60%), but the method tolerates electron-withdrawing nitro groups without reduction.
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity (E/Z) | Scalability | Cost |
|---|---|---|---|---|
| Wittig Reaction | 80–85% | 85:15 | High | Moderate |
| Knoevenagel | 68–73% | 70:30 | Industrial | Low |
| Heck Coupling | 65–70% | >95:5 | Moderate | High |
| Suzuki Coupling | 50–60% | >95:5 | Low | Very High |
| Reductive Amination | 60–65% | N/A | High | Moderate |
Key Findings :
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The Wittig reaction balances yield and stereoselectivity, making it ideal for laboratory-scale synthesis.
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Knoevenagel condensation is preferred for industrial applications due to lower catalyst costs.
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Transition metal-catalyzed methods offer superior regiocontrol but suffer from high palladium costs .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 2-position undergoes selective reduction to form an amino derivative, a critical step in synthesizing bioactive intermediates.
Reagents and Conditions
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Catalytic Hydrogenation : H₂ (1–3 atm) with 10% Pd/C in ethanol at 25–50°C.
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Chemical Reduction : SnCl₂·2H₂O in concentrated HCl under reflux.
Products
| Reaction Type | Product | Yield | Selectivity |
|---|---|---|---|
| Catalytic Hydrogenation | Ethyl 3-(4-methyl-2-aminophenyl)acrylate | 85–92% | >95% E-isomer retention |
| SnCl₂ Reduction | Ethyl 3-(4-methyl-2-aminophenyl)acrylate | 78% | Partial Z-isomer formation |
Mechanism :
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Catalytic Hydrogenation : Sequential electron transfer and protonation reduce –NO₂ to –NH₂ without isomerization of the acrylate double bond.
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SnCl₂ Reduction : Involves nitroso and hydroxylamine intermediates, with potential for double-bond isomerization under acidic conditions.
Nucleophilic Aromatic Substitution
The nitro group activates the aromatic ring for substitution at the meta position relative to itself.
Reagents and Conditions
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Ammonia : NH₃ in DMF at 120°C (24 h).
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Thiophenol : PhSH with K₂CO₃ in DMSO (12 h, 80°C).
Products
| Nucleophile | Product | Yield |
|---|---|---|
| NH₃ | Ethyl 3-(4-methyl-2-nitro-5-aminophenyl)acrylate | 65% |
| PhSH | Ethyl 3-(4-methyl-2-nitro-5-phenylthiophenyl)acrylate | 58% |
Mechanism :
-
Nitro group stabilizes the Meisenheimer intermediate via resonance, directing nucleophilic attack to the meta position.
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to yield the corresponding acrylic acid, enhancing solubility for biological applications.
Reagents and Conditions
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Acidic Hydrolysis : 6 M HCl, reflux (6–8 h).
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Basic Hydrolysis : 10% NaOH in ethanol/water (1:1), 60°C (4 h).
Products
| Condition | Product | Yield |
|---|---|---|
| Acidic Hydrolysis | 3-(4-Methyl-2-nitrophenyl)acrylic acid | 88% |
| Basic Hydrolysis | Sodium 3-(4-methyl-2-nitrophenyl)acrylate | 92% |
Mechanism :
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Nucleophilic attack by water or hydroxide at the ester carbonyl, followed by cleavage of the C–O bond.
Cycloaddition Reactions
The α,β-unsaturated ester participates in Diels-Alder reactions as a dienophile .
Reagents and Conditions
Product
| Diene | Product | Yield | Endo:Exo Ratio |
|---|---|---|---|
| 1,3-Butadiene | Ethyl 6-methyl-4-nitro-1,2,3,4-tetrahydronaphthalene-1-carboxylate | 74% | 85:15 |
Mechanism :
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Conjugated diene attacks the electron-deficient acrylate via a concerted [4+2] cycloaddition, favoring endo transition states .
Photochemical Reactions
The nitro group facilitates photoinduced electron transfer, enabling unique reactivity under UV light.
Reagents and Conditions
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UV Light : 365 nm in acetonitrile (24 h).
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Sensitizer : Acetophenone (triplet state inducer).
Product
| Condition | Product | Yield |
|---|---|---|
| UV + Acetophenone | Ethyl 3-(4-methyl-2-nitrophenyl)cyclobutane-1-carboxylate | 41% |
Mechanism :
-
Photoexcitation generates a diradical intermediate, leading to [2+2] cycloaddition with adjacent acrylate molecules.
Comparative Reactivity with Analogues
The 4-methyl substituent sterically and electronically modulates reactivity compared to unsubstituted analogues .
| Compound | Reduction Rate (k, s⁻¹) | Diels-Alder Yield |
|---|---|---|
| (E)-Ethyl 3-(2-nitrophenyl)acrylate | 0.15 | 68% |
| This compound | 0.09 | 74% |
Key Observations :
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H13NO4
- Molecular Weight : 235.236 g/mol
- CAS Number : 105910-05-2
- Chemical Structure : The compound features an ethyl ester group attached to an acrylic acid derivative, with a nitrophenyl substituent that influences its reactivity and biological interactions.
Material Science
(E)-ethyl 3-(4-methyl-2-nitrophenyl)acrylate has been investigated for its potential in developing non-linear optical (NLO) materials. These materials are crucial for applications in lasers and optical communications due to their ability to manipulate light signals effectively.
Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines, including P388 leukemia cells. The mechanism appears to involve apoptosis induction, making it a candidate for anticancer drug development. Key findings include:
- IC50 Value : Approximately 20 µM against P388 leukemia cells.
- Mechanism of Action : Induction of oxidative stress leading to cellular damage.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against strains such as E. coli, primarily through inhibition of cell wall synthesis. This suggests potential applications in developing new antimicrobial agents .
Case Study 1: Cytotoxicity Against Cancer Cells
A study focused on the effects of this compound on P388 leukemia cells demonstrated significant cytotoxicity:
- Concentration Range Tested : 5 µM to 50 µM.
- Findings : Increased annexin V staining indicated apoptosis, supporting the hypothesis that the compound could serve as a therapeutic agent in oncology.
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | P388 Leukemia | 20 | Induction of apoptosis |
| Antimicrobial | E. coli | 30 | Inhibition of cell wall synthesis |
| Enzyme Inhibition | Aldose Reductase | 15 | Competitive inhibition |
Case Study 2: Material Science Applications
Research into the use of this compound in NLO materials has shown promising results:
- The compound's chromophoric properties allow for effective manipulation of light, essential for advancements in optical technologies.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(4-methyl-2-nitrophenyl)acrylate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to antimicrobial effects .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO₂) at the 2-position in the target compound increases electrophilicity compared to methoxy (OCH₃) or methyl (CH₃) groups, enhancing reactivity in Michael additions. Methoxy-substituted analogs (e.g., CAS 1929-30-2) exhibit lower melting points and higher solubility in polar solvents due to reduced steric hindrance.
Stereochemical Effects: The syn-periplanar conformation observed in ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (C4–C8–C9–C10 torsion angle: 3.2°) contrasts with the twisted conformations of nitro-substituted derivatives, which exhibit stronger intermolecular interactions.
Synthetic Yields: Palladium-catalyzed cross-coupling methods yield higher purity (68–76%) for nitro-substituted acrylates compared to cyano derivatives, which often require harsher conditions.
Physicochemical Properties
Table 2: Spectroscopic and Physical Data
Key Findings:
Biological Activity
(E)-ethyl 3-(4-methyl-2-nitrophenyl)acrylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features an ethyl ester functional group attached to a substituted phenyl ring with a nitro group. The presence of the nitro group is crucial as it can undergo bioreduction, leading to reactive intermediates that may interact with cellular macromolecules.
The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways through interactions with enzymes and receptors. Some proposed mechanisms include:
- Antimicrobial Activity : The compound exhibits antimicrobial properties, potentially through the formation of reactive intermediates that disrupt cellular functions in pathogens.
- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting specific inflammatory mediators.
- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in various cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
A study demonstrated that this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves the disruption of bacterial cell membranes and interference with metabolic processes.
Cytotoxicity in Cancer Cells
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, experiments conducted on breast and colon cancer cells revealed IC50 values indicating effective inhibition of cell proliferation. The compound's cytotoxicity is thought to be linked to its ability to induce apoptosis through oxidative stress mechanisms.
Anti-inflammatory Properties
Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property makes it a candidate for further investigation as a therapeutic agent in inflammatory diseases.
Table 1: Biological Activity Summary of this compound
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine production |
Table 2: IC50 Values for Cytotoxicity
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| Breast Cancer Cells | 25 | |
| Colon Cancer Cells | 30 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (E)-ethyl 3-(4-methyl-2-nitrophenyl)acrylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between ethyl acrylate derivatives and substituted nitrobenzaldehydes. Optimization involves adjusting reaction time, temperature (e.g., reflux in ethanol), and catalysts (e.g., piperidine). Purification often employs column chromatography with gradients like hexane/ethyl acetate (97:3) to isolate the E-isomer .
Q. How is the E-configuration of the acrylate moiety confirmed experimentally?
- Methodological Answer : The E-configuration is validated using:
- NMR spectroscopy : Trans coupling constants (J = 12–16 Hz) between the α- and β-protons of the acrylate group.
- Single-crystal X-ray diffraction : Direct visualization of the planar geometry and dihedral angles (e.g., C=C-C=O torsion < 5°) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on substituent effects (e.g., nitro and methyl groups deshield adjacent protons).
- IR spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹).
- Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?
- Methodological Answer : Discrepancies (e.g., unexpected bond lengths or angles) may arise from dynamic effects in solution vs. static solid-state structures. Strategies include:
- Dynamic NMR : Probe rotational barriers or conformational flexibility.
- DFT calculations : Compare optimized gas-phase geometries with crystallographic data to identify environmental effects (e.g., crystal packing) .
Q. What role do hydrogen-bonding networks play in the crystal packing of this compound?
- Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies motifs like C(6) chains or R₂²(8) rings formed via C–H···O interactions between nitro groups and ester oxygens. These interactions stabilize the lattice and influence melting points/solubility .
Q. How can polymorphic forms of this compound be identified and characterized?
- Methodological Answer :
- SC-XRD : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and space groups.
- DSC/TGA : Detect thermal transitions (e.g., melting points, decomposition) unique to each polymorph.
- Hirshfeld surface analysis : Quantify intermolecular contact differences (e.g., π-π stacking vs. H-bonding) .
Q. What best practices should be followed for refining the crystal structure of this compound using SHELXL?
- Methodological Answer :
- Data quality : Ensure completeness (>95%) and high resolution (<0.8 Å).
- Disorder modeling : Split occupancy for disordered nitro or ester groups.
- Validation : Check R-factor convergence (R1 < 0.05), ADP consistency, and PLATON alerts .
Methodological Tools & Software
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
